Voriconazole is a second-generation triazole antifungal agent that has garnered attention due to its broad-spectrum activity against a variety of fungal pathogens. It is particularly potent against Aspergillus, Candida, Cryptococcus neoformans, and other less common moulds. The drug's ability to be administered both orally and intravenously, coupled with its high oral bioavailability, makes it a versatile option in the treatment of fungal infections. Voriconazole's pharmacokinetics are nonlinear, which means that the drug's behavior in the body changes with the administered dose, leading to a superproportional increase in the area under the plasma concentration-time curve (AUC) with increasing doses12.
Voriconazole's broad-spectrum antifungal activity makes it a critical drug in the clinical setting, especially for immunocompromised patients who are at high risk for invasive fungal infections. Its ability to reach steady-state plasma concentrations rapidly, especially when administered as an intravenous loading dose, allows for prompt therapeutic levels, which is crucial in acute settings. The extensive tissue distribution of voriconazole suggests its applicability in treating infections in various organs, providing a therapeutic advantage in managing complex cases1.
Studies across multiple species, including mice, rats, rabbits, guinea pigs, dogs, and humans, have shown that voriconazole's pharmacokinetics are consistent with complete absorption and non-linear elimination across all species. The phenomenon of autoinduction of metabolism, where the drug induces the enzymes responsible for its own metabolism, has been observed in animal models but not in humans. This species-specific difference underscores the importance of careful extrapolation of animal data to human clinical scenarios. The major circulating metabolite in rats, dogs, and humans is the N-oxide of voriconazole, which is significantly less potent against fungal pathogens, indicating that the parent compound is the primary agent of efficacy2.
The induction of cytochrome P450 by voriconazole, which leads to decreased systemic exposure upon repeated dosing in some animal species, is an important consideration in toxicology studies. Understanding the metabolic pathways and potential for drug interactions is essential for the safe and effective use of voriconazole in both clinical and research settings. The drug's metabolism involves several pathways, including fluoropyrimidine N-oxidation, hydroxylation, and methyl hydroxylation, which are represented across different species, providing a basis for comparative toxicology and safety assessments2.
Synthetic Routes and Reaction Conditions
The synthesis of ent-Voriconazole involves several key steps, typically starting from commercially available precursors. The primary steps include:
Molecular Structure
The molecular formula of ent-Voriconazole is , with a molecular weight of approximately 349.31 g/mol. The structure features a triazole ring fused with a pyrimidine moiety, along with fluorinated aromatic groups that enhance its biological activity.
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its interactions with biological targets .
Types of Reactions
ent-Voriconazole participates in various chemical reactions, including:
The major products from these reactions often include hydroxylated metabolites, which may exhibit reduced antifungal activity compared to the parent compound.
ent-Voriconazole exerts its antifungal effects primarily through the inhibition of the enzyme 14-alpha sterol demethylase (CYP51). This enzyme plays a critical role in the biosynthesis of ergosterol, an essential component of fungal cell membranes.
ent-Voriconazole exhibits non-linear pharmacokinetics characterized by high interindividual variability in plasma concentrations due to factors like hepatic metabolism via cytochrome P450 enzymes (notably CYP2C19) and genetic polymorphisms affecting drug metabolism .
ent-Voriconazole has significant applications in both clinical and research settings:
The evolution of triazole antifungals represents a strategic response to the limitations of early antifungal agents. The first-generation triazole fluconazole, introduced in the 1990s, offered significant advantages over polyenes like amphotericin B through its improved safety profile and oral bioavailability. However, its spectrum remained restricted primarily to Candida albicans and Cryptococcus neoformans, displaying minimal activity against emerging non-albicans Candida species and filamentous fungi like Aspergillus [1] . This therapeutic gap catalyzed the development of second-generation triazoles, including itraconazole and later voriconazole. Itraconazole extended coverage to include Aspergillus species but exhibited unpredictable pharmacokinetics and variable bioavailability [1]. Voriconazole, approved by the U.S. Food and Drug Administration in 2002, marked a pivotal advancement. Its structural relationship to fluconazole, featuring a fluoropyrimidine substitution instead of a triazole moiety, conferred a broader spectrum encompassing invasive aspergillosis, Scedosporium apiospermum, and Fusarium species, including strains resistant to other azoles [1] [4]. This expansion was clinically transformative, particularly for immunocompromised patients, where voriconazole demonstrated superior efficacy over amphotericin B as primary therapy for invasive aspergillosis, achieving significantly higher response rates (59% vs. 38% for salvage therapy) [1].
The clinical significance of voriconazole extends beyond its spectrum. Its dual intravenous and oral formulations facilitate step-down therapy, enabling prolonged outpatient treatment [1] . Furthermore, its excellent tissue penetration, including into the central nervous system (cerebrospinal fluid concentrations reaching 42-67% of plasma levels), addresses critical therapeutic challenges like fungal meningitis [1] [4]. Crucially, voriconazole's development occurred alongside growing recognition of antimicrobial resistance (AMR) in fungi. Reports of multidrug-resistant Candida isolates and the emergence of azole-resistant Aspergillus fumigatus clades, potentially linked to agricultural azole use, underscored the need for agents retaining activity against resistant strains [5] [6]. Voriconazole's retained activity against many itraconazole-resistant A. fumigatus isolates suggested a potential role in this evolving landscape [1]. However, the drug's nonlinear pharmacokinetics, variable metabolism (heavily influenced by cytochrome P450 2C19 polymorphisms), and saturable metabolism leading to a dose-dependent half-life (6-24 hours) presented challenges for optimal dosing and efficacy [1] [4]. These complexities, coupled with the inherent chirality of voriconazole, highlighted the importance of stereochemical considerations in antifungal design, paving the way for exploring its enantiomer, ent-voriconazole [2].
Table 1: Evolution of Key Triazole Antifungal Agents
Generation | Prototype Agent | Key Structural Features | Spectrum of Activity | Clinical Limitations |
---|---|---|---|---|
First | Fluconazole | Triazole ring, difluorophenyl group | Candida albicans, Cryptococcus neoformans | Limited activity against molds, non-albicans Candida, and Aspergillus |
Second | Itraconazole | Substituted dioxolane ring | Aspergillus spp., broader Candida spp. than fluconazole | Unpredictable bioavailability, drug interactions, variable pharmacokinetics |
Second | Voriconazole (Racemate) | Fluoropyrimidine group replacing triazole (vs. fluconazole) | Invasive aspergillosis, Scedosporium, Fusarium, many azole-resistant strains | Nonlinear pharmacokinetics, CYP450 polymorphism dependency, visual disturbances |
Voriconazole, chemically designated as (αR,βS)-α-(2,4-difluorophenyl)-5-fluoro-β-methyl-α-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol (C₁₆H₁₄F₃N₅O), possesses two chiral centers, resulting in four possible stereoisomers [2] [4]. The clinically utilized form is a single racemate, specifically the (2R,3S) enantiomer. ent-Voriconazole refers to the enantiomeric counterpart of this active molecule, sharing the identical molecular formula (C₁₆H₁₄F₃N₅O, CID 15230631) but exhibiting a mirror-image configuration at its chiral centers, typically denoted as (2S,3R) [2] [4]. This stereochemical inversion fundamentally alters its three-dimensional shape, profoundly impacting its biological interactions.
The primary mechanism of action of triazoles, including voriconazole, involves potent inhibition of the fungal cytochrome P450 enzyme lanosterol 14-α demethylase (CYP51) [1] [4] . This enzyme catalyzes a critical step in ergosterol biosynthesis, the essential sterol component of the fungal cell membrane. Inhibition leads to accumulation of toxic methylated sterol precursors and depletion of ergosterol, disrupting membrane integrity and function [1] [4]. The highly specific binding interaction between voriconazole and the hydrophobic active site of CYP51 is stereosensitive. The (2R,3S)-enantiomer fits precisely within this pocket, forming optimal hydrogen bonds and hydrophobic contacts with key amino acid residues. In contrast, molecular modeling suggests that ent-voriconazole likely exhibits significantly reduced binding affinity due to steric clashes and improper alignment of its pharmacophoric elements (the difluorophenyl ring, triazole ring, and fluoropyrimidine) relative to the active site architecture [2] [4]. This predicted loss of target affinity implies drastically diminished intrinsic antifungal activity compared to the clinically used enantiomer.
Beyond target binding, stereochemistry profoundly influences pharmacokinetic and pharmacodynamic properties. Voriconazole's metabolism is predominantly mediated by hepatic cytochrome P450 isoenzymes, notably CYP2C19, with contributions from CYP2C9 and CYP3A4 [1] [4]. These enzymes themselves exhibit stereoselectivity in substrate recognition and catalysis. Consequently, ent-voriconazole is expected to display distinct metabolic pathways and rates. For instance, the major metabolic route for voriconazole is N-oxidation to voriconazole N-oxide, primarily catalyzed by CYP2C19 (apparent Km 14 μM, Vmax 0.22 nmol/min/nmol CYP2C19) [4]. The altered spatial orientation of ent-voriconazole could impede this N-oxidation or shift metabolism towards other pathways like 4-hydroxylation (mediated by CYP3A4, Km 11 μM, Vmax 0.10 nmol/min/nmol CYP3A4) [4]. Furthermore, voriconazole is a known inhibitor of CYP2C19, CYP2C9, and CYP3A4, and its inhibitory potency is likely stereospecific. ent-Voriconazole may exhibit differential inhibition profiles against these human enzymes, potentially leading to altered drug-drug interaction potentials compared to the racemic or active enantiomer [4]. Its physicochemical properties, such as solubility and protein binding (voriconazole is ~58% plasma protein bound), may also show subtle stereosensitive variations impacting distribution. Crucially, while the active (2R,3S)-voriconazole achieves therapeutic concentrations in diverse tissues including the brain (CSF:plasma ratio ~0.42-0.67) [1] [4], the tissue distribution profile of ent-voriconazole remains unexplored but is hypothesized to differ due to potential variations in interactions with transport proteins.
Table 2: Key Molecular and Stereochemical Descriptors of Voriconazole and ent-Voriconazole
Property | Voriconazole (Active Enantiomer: (2R,3S)) | ent-Voriconazole ((2S,3R) Enantiomer) |
---|---|---|
Chemical Formula | C₁₆H₁₄F₃N₅O | C₁₆H₁₄F₃N₅O |
PubChem CID | 71616 (Voriconazole), 71614 (Racemate) | 15230631 |
Stereochemistry | (αR,βS) | (αS,βR) |
Primary Target | Lanosterol 14-α Demethylase (CYP51) | Lanosterol 14-α Demethylase (CYP51) |
Predicted Target Affinity | High (Clinically relevant inhibition) | Significantly Reduced (Steric mismatch) |
Major Metabolic Pathway | CYP2C19-mediated N-oxidation | Likely Altered (Potentially reduced N-oxidation) |
CYP450 Inhibition Profile | Inhibits CYP2C19, CYP2C9, CYP3A4 | Unknown, Potentially Different |
Theoretical Antifungal Activity | Potent (Broad spectrum) | Negligible (Based on structural enantiomerism) |
The relentless rise of antimicrobial resistance (AMR) poses a critical threat to global health, extending significantly into the realm of medical mycology. Resistance to triazole antifungals, the cornerstone of treatment for many invasive fungal infections, manifests through diverse mechanisms. These include target site alterations (mutations in ERG11/CYP51 genes reducing azole binding), overexpression of efflux pumps (e.g., ABC transporters like CDR1/CDR2 or major facilitators like MDR1 in Candida species), enhanced stress response pathways, and biofilm formation [3] [5] [6]. Alarmingly, multidrug-resistant (MDR) fungal isolates are increasingly reported. For instance, Candida auris exhibits frequent pan-azole resistance, and azole-resistant Aspergillus fumigatus strains, carrying mutations (e.g., TR₃₄/L98H in CYP51A) potentially linked to agricultural azole exposure, have spread geographically, compromising first-line therapy [5] [6]. Public Health England (PHE) highlights these resistant A. fumigatus clades as a major concern, capable of severely limiting voriconazole utility [5]. Furthermore, resistance development during prolonged therapy for refractory infections adds another layer of complexity [5].
Within this challenging landscape, the role of ent-voriconazole is not as a direct therapeutic agent – its predicted lack of intrinsic antifungal activity precludes this. Instead, its significance lies in its value as a critical scientific tool for dissecting resistance mechanisms and optimizing the use of the active enantiomer. Firstly, studying how resistance mutations impact the binding and efficacy of both enantiomers can provide unparalleled insights into the stereochemical requirements of CYP51 inhibition. Mutations causing resistance to the active (2R,3S)-enantiomer might exhibit differential effects on ent-voriconazole binding. Such comparative data could reveal whether mutations induce global changes in the active site architecture or specifically disrupt interactions unique to one enantiomer's conformation, informing the design of next-generation azoles less susceptible to existing resistance mechanisms [3]. Secondly, ent-voriconazole serves as an ideal negative control in pharmacological studies. Its use helps isolate effects specifically attributable to the stereospecific pharmacodynamic activity of the active enantiomer rather than non-specific effects or vehicle components. This is crucial in complex models investigating host-pathogen interactions or immune modulation.
Perhaps the most compelling potential application of ent-voriconazole lies in advanced drug delivery systems. Nanoparticle-based formulations (e.g., zein-pectin-hyaluronic acid nanoparticles, ZPHA NPs) are being actively explored to enhance the bioavailability, targeted delivery, and safety profiles of existing antifungals like voriconazole [7]. These systems can encapsulate hydrophobic drugs, protect them from degradation, and facilitate controlled release. ent-Voriconazole, possessing identical physicochemical properties (e.g., log P, solubility, molecular weight) to its active enantiomer but lacking antifungal activity and potential off-target toxicities (e.g., inhibition of human CYP enzymes), represents a unique inert surrogate. Its incorporation into nanoparticle prototypes allows researchers to meticulously optimize formulation parameters – such as encapsulation efficiency, release kinetics, stability, and biodistribution – without confounding results from the drug's biological activity or toxicity [7]. For example, studies using ZPHA NPs demonstrated their ability to achieve controlled release and enhance oral bioavailability of active voriconazole in rats [7]. Using ent-voriconazole in parallel nanoparticle formulations would allow precise assessment of how the nanoparticle itself influences parameters like tissue penetration or cellular uptake, independent of the drug's pharmacodynamic effects. This optimization is vital for developing more effective delivery systems for the active voriconazole enantiomer, potentially overcoming pharmacokinetic limitations (like nonlinear kinetics) and improving efficacy against challenging infections, including those involving biofilms or located in sanctuary sites. Ultimately, leveraging ent-voriconazole in this way contributes to stewardship efforts by enabling technologies that maximize the therapeutic potential and longevity of the existing, critically important antifungal arsenal in the face of escalating resistance.
Table 3: Major Antifungal Resistance Mechanisms and the Potential Role of ent-Voriconazole
Resistance Mechanism | Impact on Triazole Efficacy | Potential Utility of ent-Voriconazole |
---|---|---|
Target Site Modification (e.g., ERG11/CYP51 mutations) | Reduced binding affinity of antifungal, Increased MIC | Mechanistic Probe: Comparing binding of active vs. ent-enantiomer to mutated enzymes reveals stereospecificity of resistance. |
Efflux Pump Overexpression (e.g., CDR1, CDR2, MDR1) | Reduced intracellular drug accumulation | Control in Transport Studies: Assess baseline efflux unrelated to specific antifungal activity. Distinguish passive diffusion from active transport of active enantiomer. |
Biofilm Formation | Extracellular matrix reduces drug penetration, Altered microbial physiology | Delivery System Optimization (Inert Surrogate): Test nanoparticle penetration into biofilms without confounding antifungal effects. |
Environmental Azole Exposure (Agricultural use) | Selection of resistant Aspergillus strains in environment | Not directly applicable, but highlights need for optimized human therapy. |
Resistance Development During Therapy | Treatment failure in chronic/refractory infections | Tool for PK/PD Model Refinement: Isolate host/drug factors contributing to failure independent of fungal resistance evolution. |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: